Pyruvic acid semicarbazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

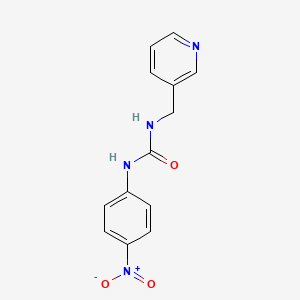

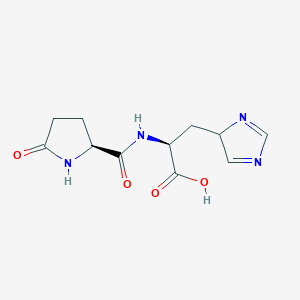

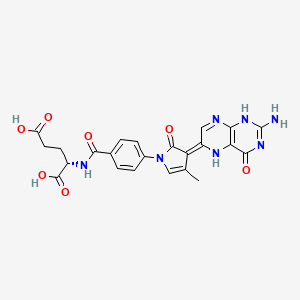

Pyruvic acid semicarbazone is a biochemical . Pyruvic acid, also known as 2-oxopropanoic acid, is an organic acid that probably occurs in all living cells . It ionizes to give a hydrogen ion and an anion, termed pyruvate . Biochemists use the terms pyruvate and pyruvic acid almost interchangeably .

Synthesis Analysis

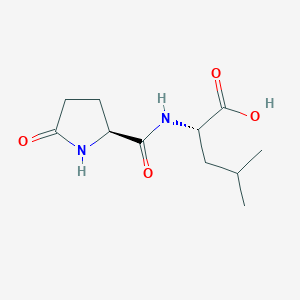

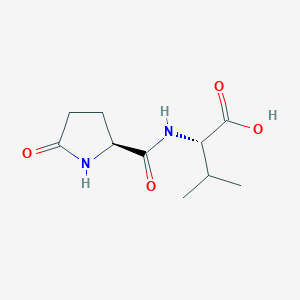

The mixed ligand complexes of the type [ML1L2]Cl2, where M=Mn(II), Fe(III),Co(II), Ni(II), Cu(II)L1=this compound (PYSC) L2= acetone semicarbazone (ACSC). These complexes have been synthesized by the reactions of metal chlorides with two different semicarbazone in 1:1:1 molar ratios . The most common traditional method for the synthesis of the semicarbazone derivative is that semicarbazide hydrochloride on treatment with pyruvic acid or acetone gives semicarbazone derivative .Molecular Structure Analysis

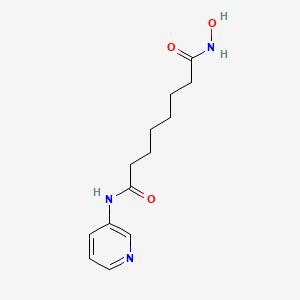

The chemical formula of this compound is C4H7N3O3 with an exact mass of 145.05 and a molecular weight of 145.120 .Chemical Reactions Analysis

Pyruvic acid, a representative alpha-keto carboxylic acid, is one of the few organic molecules destroyed in the troposphere by solar radiation rather than by reactions with free radicals . The first evidence of a bimolecular reaction of MHC in the gas phase, where MHC reacts with pyruvic acid to produce a C4H8O2 product has been presented .Physical and Chemical Properties Analysis

Pyruvic acid is a colorless liquid with a smell similar to that of acetic acid and is miscible with water . At room temperature, pure pyruvic acid is a colorless liquid with a pungent odor resembling that of acetic acid . On cooling, it forms crystals that melt at 13.6 °C . The boiling point is 165 °C .Scientific Research Applications

Complex Formation with Transition Metals :

- Pyruvic acid semicarbazone is used in synthesizing mixed ligand complexes with transition metals, which have applications in antimicrobial activities and structural studies. These complexes are formed with metals such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), and are characterized by various analytical methods, including IR and electronic spectra, thermal analysis, and magnetic measurement (Shirode et al., 2015).

Microbial Production :

- Research has focused on the microbial production of pyruvic acid, which is used in industries like food, cosmetics, pharmaceuticals, and agriculture. The production process often involves yeast or bacteria, with an emphasis on restricting natural catabolism and limiting by-product accumulation. This requires a combination of strain and process development (Maleki & Eiteman, 2017).

Biotechnological Production :

- Pyruvic acid, including its semicarbazone form, is important in the chemical and drug industries. Biotechnological production is considered a cost-effective alternative to chemical methods. This includes direct fermentative production using microorganisms and methods for pyruvate recovery (Li et al., 2001).

Application in Dermatology :

- Pyruvic acid peels, including formulations with this compound, are used in dermatology for treating conditions like photoaging, acne, and superficial scarring. These treatments are known for their efficacy in smoothing skin texture and lightening hyperpigmentations (Ghersetich et al., 2004).

Anti-inflammatory and Anti-mycobacterial Properties :

- Pyruvic acid derivatives have been explored for their potential in treating conditions like sepsis and shock, given their anti-inflammatory effects. Ethyl pyruvate, a derivative, has shown effectiveness in improving symptoms related to endotoxemia and renal dysfunction (Fink, 2004).

- Additionally, semicarbazones derived from pyruvic acid have been researched for anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (Kasimogullari & Cesur, 2007).

Mechanism of Action

Target of Action

The primary target of Pyruvic acid semicarbazone is Pyruvate , the conjugate base of Pyruvic acid . Pyruvate is a key intersection in several metabolic pathways throughout the cell .

Biochemical Pathways

This compound affects several biochemical pathways. It can be made from glucose through glycolysis, converted back to carbohydrates (such as glucose) via gluconeogenesis, or to fatty acids through acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol . This compound supplies energy to living cells through the citric acid cycle (also known as the Krebs cycle) when oxygen is present (aerobic respiration); when oxygen is lacking, it ferments to produce lactic acid .

Pharmacokinetics

It’s known that pyruvic acid cannot be crystallized and decomposes at higher temperatures . It is also chemically reactive due to its peculiar molecular structure and has a tendency to polymerize . Thus, at high concentrations, various types of reactions lead to lower yield of the product .

Result of Action

The result of the action of this compound is the production of ATP, which is crucial for cellular metabolism . It plays a key role in controlling the metabolic flux and ATP production .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence or absence of oxygen determines whether it undergoes aerobic respiration or fermentation . Additionally, its stability and efficacy can be affected by temperature, as it decomposes at higher temperatures .

Safety and Hazards

Future Directions

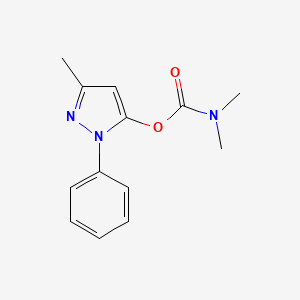

There has been considerable interest in the studies of semicarbazone due to their coordination modes when bound to metals . The wide applications and structural diversity of metal complexes of semicarbazone and thiosemicarbazone encouraged us to synthesize the tridentate ONO-donor semicarbazone and ONS-donor thiosemicarbazone ligands and their metal complexes . Alternate separation technologies viable to both synthetic and biological routes are the current research areas .

Properties

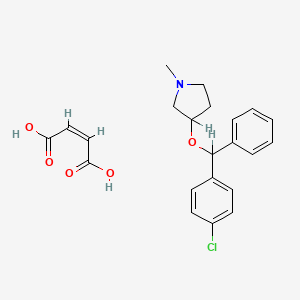

| { "Design of the Synthesis Pathway": "Pyruvic acid semicarbazone can be synthesized through a condensation reaction between pyruvic acid and semicarbazide hydrochloride.", "Starting Materials": ["Pyruvic acid", "Semicarbazide hydrochloride", "Sodium acetate trihydrate", "Ethanol"], "Reaction": [ "Dissolve 2.5 g of pyruvic acid in 20 mL of ethanol", "Add 2.5 g of semicarbazide hydrochloride and 2.5 g of sodium acetate trihydrate to the solution", "Heat the mixture under reflux for 4-5 hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold ethanol and dry it in a vacuum desiccator", "Recrystallize the product from ethanol to obtain pure pyruvic acid semicarbazone" ] } | |

CAS No. |

2704-30-5 |

Molecular Formula |

C4H7N3O3 |

Molecular Weight |

145.12 g/mol |

IUPAC Name |

(2Z)-2-(carbamoylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2- |

InChI Key |

MGIAKYQGSBSNMG-KXFIGUGUSA-N |

Isomeric SMILES |

C/C(=N/NC(=O)N)/C(=O)O |

SMILES |

CC(=NNC(=O)N)C(=O)O |

Canonical SMILES |

CC(=NNC(=O)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI3-51930, Pyruvic acid semicarbazone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.